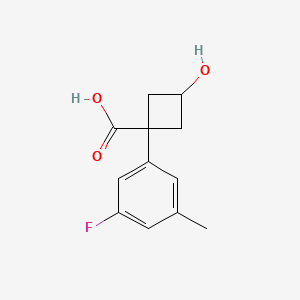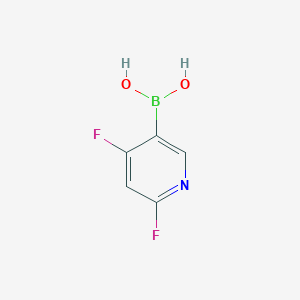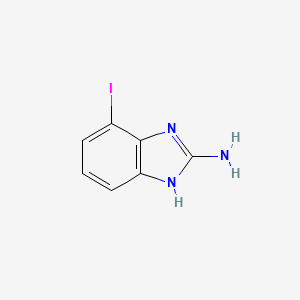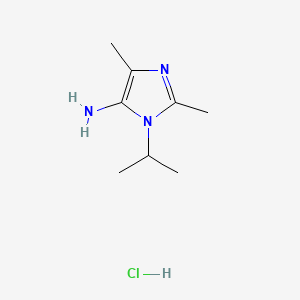
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its cyclobutane ring structure, which is substituted with a hydroxy group, a carboxylic acid group, and a 3-fluoro-5-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor.
Substitution with the 3-Fluoro-5-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using a suitable aryl halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Lacks the racemic mixture, potentially leading to different biological activity.
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its chemical properties and reactivity.
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclohexane-1-carboxylic acid: Contains a cyclohexane ring, leading to different steric and electronic effects.
Uniqueness
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the cyclobutane ring, which imparts distinct chemical and biological properties. The combination of the fluoro and methyl groups on the phenyl ring further enhances its uniqueness, potentially leading to specific interactions with biological targets.
Propiedades
Fórmula molecular |
C12H13FO3 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-7-2-8(4-9(13)3-7)12(11(15)16)5-10(14)6-12/h2-4,10,14H,5-6H2,1H3,(H,15,16) |
Clave InChI |
HYMHNPBDYRWJIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C2(CC(C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)


![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)

![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)


![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)

